(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol
CAS No.: 1037254-47-9
Cat. No.: VC14280842
Molecular Formula: C14H24N2O
Molecular Weight: 236.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1037254-47-9 |
|---|---|
| Molecular Formula | C14H24N2O |
| Molecular Weight | 236.35 g/mol |
| IUPAC Name | (1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol |
| Standard InChI | InChI=1S/C14H24N2O/c1-10(15)11-5-7-12(8-6-11)13(17)9-16-14(2,3)4/h5-8,10,13,16-17H,9,15H2,1-4H3/t10-,13+/m0/s1 |
| Standard InChI Key | KUHBBYPXWKYKKR-GXFFZTMASA-N |
| Isomeric SMILES | C[C@@H](C1=CC=C(C=C1)[C@@H](CNC(C)(C)C)O)N |
| Canonical SMILES | CC(C1=CC=C(C=C1)C(CNC(C)(C)C)O)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
MK-1496 is a chiral compound with the molecular formula C₁₄H₂₄N₂O and a molecular weight of 236.35 g/mol . Its IUPAC name, (1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol, reflects its stereochemical configuration, which is critical for its biological activity. The compound’s structure includes a benzene ring substituted with an aminoethyl group and a hydroxyl-containing side chain with a tert-butylamino moiety .
| Property | Value |
|---|---|
| CAS Number | 1037254-47-9 |
| Molecular Formula | C₁₄H₂₄N₂O |
| Molecular Weight | 236.35 g/mol |
| Synonymous Identifiers | MK-1496, CS17H9370C |
Stereochemistry and Synthesis
The synthesis of MK-1496 involves condensation and substitution reactions starting from commercially available precursors, with stringent control over reaction conditions to preserve stereochemical integrity. The (1S) configuration at both stereocenters is essential for binding to PLK1’s catalytic domain, as demonstrated in structure-activity relationship studies .
Mechanism of Action and Preclinical Efficacy
PLK1 Inhibition and Cell Cycle Disruption
PLK1 regulates mitotic entry, centrosome maturation, and cytokinesis, making it a pivotal target in cancers with uncontrolled proliferation . MK-1496 binds competitively to PLK1’s ATP-binding pocket, inhibiting its kinase activity and inducing G2/M phase arrest . Preclinical models show that this arrest triggers apoptosis in cancer cells while sparing normal cells, a selectivity attributed to the overexpression of PLK1 in malignancies .
Antitumor Activity in Vitro and In Vivo
In vitro studies demonstrate MK-1496’s potency across multiple cancer cell lines, with IC₅₀ values in the nanomolar range. Xenograft models of parotid gland carcinoma and small cell lung cancer revealed significant tumor growth inhibition, corroborating its translational potential .
Clinical Development and Trial Findings
Phase I Dose-Escalation Study Design
A first-in-human Phase I trial evaluated MK-1496 in 17 patients with advanced solid tumors . The study employed a toxicity-guided dose-escalation design, with doses ranging from 20 mg to 120 mg administered on days 1 and 3 of a 3-week cycle, followed by a 1-week rest period .
| Adverse Event | Grade 3/4 Incidence (%) |
|---|---|
| Leukopenia | 35 |
| Neutropenia | 35 |
| Thrombocytopenia | 29 |
| Febrile Neutropenia | 18 |
| Anemia | 18 |
Pharmacokinetics and Pharmacodynamics
MK-1496 exhibits linear pharmacokinetics within the tested dose range, with a prolonged elimination half-life (25–47 hours) supporting intermittent dosing . Neutropenia severity correlated with plasma exposure, serving as a pharmacodynamic marker of PLK1 inhibition .
Antitumor Efficacy
Two confirmed partial responses were observed: one in parotid gland carcinoma (80 mg cohort) and another in small cell lung cancer (120 mg cohort) . Disease stabilization occurred in 41% of patients, underscoring MK-1496’s broad-spectrum potential .
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